molecular formula C6H13NO3 B022990 (S)-2-Amino-6-hydroxyhexanoic acid CAS No. 6033-32-5

(S)-2-Amino-6-hydroxyhexanoic acid

Cat. No. B022990
CAS RN: 6033-32-5
M. Wt: 147.17 g/mol
InChI Key: OLUWXTFAPJJWPL-YFKPBYRVSA-N
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Description

Synthesis Analysis

The synthesis of (S)-2-Amino-6-hydroxyhexanoic acid and its derivatives has been explored through various chemical reactions. One method involved synthesizing (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid in good overall yield (Adamczyk & Reddy, 2001). Another innovative approach utilized sulfuric acid hydrolysis of caprolactam to produce 6-aminohexanoic acid, demonstrating the impact of hydrolysis conditions on product yield (Arinushkina et al., 2020).

Molecular Structure Analysis

The molecular structure of (S)-2-Amino-6-hydroxyhexanoic acid is pivotal in understanding its reactivity and interaction with various substrates. Studies on similar compounds, such as the analysis of 6-aryl-2-hydroxy-6-ketohexa-2,4-dienoic acid substrates, provide insight into the catalytic mechanisms involving water attack that could be analogous to (S)-2-Amino-6-hydroxyhexanoic acid's reactivity (Speare et al., 2004).

Chemical Reactions and Properties

The chemical behavior of (S)-2-Amino-6-hydroxyhexanoic acid is characterized by its interactions and reactions with other compounds. The synthesis of hydrochloric 6-guandinyl hexanoic acid from caprolactam, involving hydrolization to yield 6-aminohexanoic acid, showcases the chemical versatility and reactive potential of the compound (Yong-hong, 2009).

Physical Properties Analysis

The physical properties of (S)-2-Amino-6-hydroxyhexanoic acid, such as solubility, melting point, and crystalline structure, are essential for its application in various fields. While specific studies on (S)-2-Amino-6-hydroxyhexanoic acid are scarce, analogous research on similar compounds can provide valuable insights.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior of (S)-2-Amino-6-hydroxyhexanoic acid, underpin its utility in synthesis and material science. The enzyme-mediated production of 6-oxohexanoic acid from 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme demonstrates the compound's potential for biotechnological applications (Yamada et al., 2017).

Scientific Research Applications

  • Nucleic Acids

    • Field: Biochemistry and Molecular Biology
    • Application: Nucleic acids are fundamental to life as they make up the genetic material of all organisms. They are used in a variety of applications including the design of future drugs, diagnostics, and new materials .
    • Methods: The molecular and supramolecular structure of DNA has led chemists to explore chemical space in both modified DNA and RNA structures as well as its expanded functionality .
    • Results: The most recent decades have seen DNA evolve from just “genetic” material to a “generic” material for several applications .
  • Succinic Acid

    • Field: Industrial Microbiology
    • Application: Succinic acid is a valuable organic acid with a high commercial value that may be employed in a variety of sectors including food, cosmetics, and chemistry .
    • Methods: Succinic acid can be easily produced through bacterial fermentation .
    • Results: The process of microbial fermentation is used to produce bio-succinic acid utilizing agro-industrial waste .
  • Organic & Biomolecular Chemistry

    • Field: Organic Chemistry
    • Application: Meldrum’s acid is a molecule with exceptional chemical properties due to its unique structure and the vast array of substituents that can be attached to its core .
    • Methods: Its C5 position is readily involved in electrophilic substitution reactions whereas the C4 and C6 positions are easily attacked by nucleophiles . At elevated temperatures, Meldrum’s acid undergoes distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .
    • Results: This has led to many innovative applications of this synthetically highly relevant molecule .
  • Synthesis of Natural Products and Analogs

    • Field: Chemical Synthesis
    • Application: Meldrum’s acid and its derivatives are used in the synthesis of natural products and analogs .
    • Methods: The specific methods of application would depend on the particular natural product or analog being synthesized .
    • Results: This approach has been used in a wide range of syntheses, as covered in the literature from 1991 to August 2007 .
  • Organic & Biomolecular Chemistry

    • Field: Organic Chemistry
    • Application: Meldrum’s acid is a molecule with exceptional chemical properties due to its unique structure and the vast array of substituents that can be attached to its core .
    • Methods: Its C5 position is readily involved in electrophilic substitution reactions whereas the C4 and C6 positions are easily attacked by nucleophiles . At elevated temperatures, Meldrum’s acid undergoes distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .
    • Results: This has led to many innovative applications of this synthetically highly relevant molecule .
  • Synthesis of Natural Products and Analogs

    • Field: Chemical Synthesis
    • Application: Meldrum’s acid and its derivatives are used in the synthesis of natural products and analogs .
    • Methods: The specific methods of application would depend on the particular natural product or analog being synthesized .
    • Results: This approach has been used in a wide range of syntheses, as covered in the literature from 1991 to August 2007 .

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes information on how to handle and dispose of the compound safely.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions that could be explored.


properties

IUPAC Name

(2S)-2-amino-6-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUWXTFAPJJWPL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCO)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-6-hydroxyhexanoic acid

CAS RN

305-77-1, 5462-80-6, 6033-32-5
Record name epsilon-Hydroxynorleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name epsilon-Hydroxynorleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-hydroxycaproic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-hydroxynorleucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03412
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-HYDROXYNORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874D12O72W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
O Morales, W Seide, SE Watson - Synthetic communications, 2006 - Taylor & Francis
An improved synthesis of the 7,6‐fused bicyclic lactam is presented starting from readily available chiral starting materials. (S)‐allylglycine is protected as the phthalimide derivative and …
Number of citations: 11 www.tandfonline.com
HO Böhm, M Yazdani, EM Sandås… - International Journal of …, 2022 - mdpi.com
Pyridoxine-dependent epilepsy (PDE) is a rare autosomal recessive developmental and epileptic encephalopathy caused by pathogenic variants in the ALDH7A1 gene (PDE-ALDH7A1…
Number of citations: 2 www.mdpi.com
W Jiang, B Fang - Applied Biochemistry and Biotechnology, 2020 - Springer
The chiral feature is a critical factor for the efficacy and safety of many therapeutic agents. At present, about 57% of marketed drugs are chiral drugs and about 99% of purified natural …
Number of citations: 39 link.springer.com
JA Robl, CQ Sun, J Stevenson, DE Ryono… - Journal of medicinal …, 1997 - ACS Publications
A series of 7,6- and 7,5-fused bicyclic thiazepinones and oxazepinones were generated and incorporated as conformationally restricted dipeptide surrogates in mercaptoacyl dipeptides…
Number of citations: 243 pubs.acs.org
AS Bommarius, SK Au - cpd.gatech.edu
General Introduction α-Keto acids can be reductively aminated to α-amino acids via amino acid dehydrogenase catalysis, with NAD (P) H as cofactor. The nitrogen source for the amine …
Number of citations: 0 cpd.gatech.edu
FH Engelke - Merx, Jona - … .s3.amazonaws.com
Untargeted LC-MS based metabolomics strategies are being increasingly applied in metabolite screening for a wide variety of medical conditions. The long-standing “grand challenge” …
DM Solano, P Hoyos, MJ Hernáiz, AR Alcántara… - Bioresource …, 2012 - Elsevier
Due to the growing demand of enantiomerically pure compounds, as well as the increasing strict safety, quality and environmentally requirements of industrial synthetic processes, the …
Number of citations: 268 www.sciencedirect.com
RE van Outersterp, UFH Engelke, J Merx, G Berden…
Number of citations: 0

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